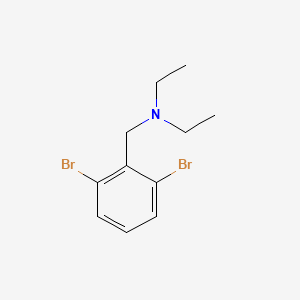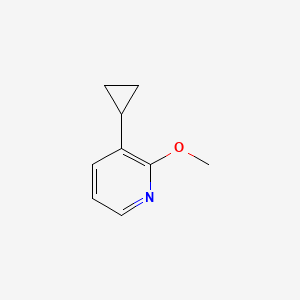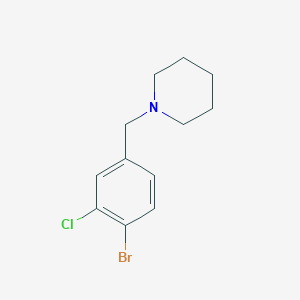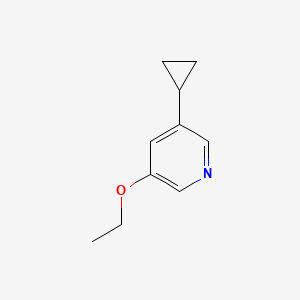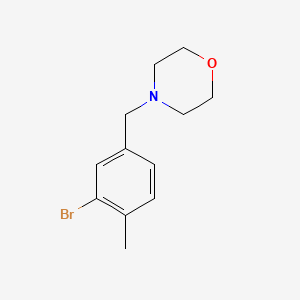
2-Ethoxy-4-phenylpyridine
Übersicht
Beschreibung
2-Ethoxy-4-phenylpyridine is a chemical compound with the CAS Number: 1414870-71-5 . It has a molecular weight of 199.25 . The compound is stored at a temperature of 2-8°C and is in liquid form .
Synthesis Analysis
The synthesis of pyridine derivatives, such as this compound, can be achieved through various methods. One approach involves the reaction of Grignard reagents with pyridine N-oxides, followed by treatment with acetic anhydride . Another method involves the C-H activation of 2-phenylpyridine, catalyzed by copper(II), palladium(II), and ruthenium(II) carboxylates .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI Code: 1S/C13H13NO/c1-2-15-13-10-12(8-9-14-13)11-6-4-3-5-7-11/h3-10H,2H2,1H3 . This indicates that the molecule consists of 13 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom .Chemical Reactions Analysis
The C-H activation of 2-phenylpyridine, a similar compound to this compound, has been studied in the gas phase. This process was catalyzed by copper(II), palladium(II), and ruthenium(II) carboxylates . The reaction of 2-arylpyridines with electron-donating groups on the aryl ring has also been reported .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 199.25 . The compound is stored at a temperature of 2-8°C . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
- 2-Ethoxy-4-phenylpyridine derivatives have been utilized as starting materials in the synthesis of various novel compounds. For example, 2-amino-4-ethoxycarbonylpyridine has been used to synthesize 4-substituted-N1-2-pyridylsulfanilamide derivatives with notable antibacterial activity against Bacillus subtilis (El-Salam & Mohamed, 2005).
Catalysis and Photocatalysis
- Derivatives of this compound have shown potential in catalysis and photocatalysis. Alkyne substituted mononuclear photocatalysts based on [RuCl(bpy)(tpy)]⁺ have been synthesized using ethynyl-phenylene substituted terpyridines, which includes derivatives of this compound. These complexes have been used to explore their photochemical and redox properties, demonstrating their potential in photocatalysis (Davidson et al., 2015).
Antimicrobial Activity
- Compounds derived from this compound have been synthesized and evaluated for their antimicrobial activity. A study synthesized a series of novel 2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-5-substituted-1,3,4-oxadiazoles and assessed their antimicrobial efficacy, demonstrating the potential of these derivatives in antimicrobial applications (Gaonkar, Rai, & Prabhuswamy, 2006).
Chemical Synthesis and Transformations
- The chemical reactivity of this compound has been explored in various synthetic transformations. For instance, the transformation of 2-(4-chloro-5H-1,2,3-dithiazol-5-ylideneamino)-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile into 4-aminopyrido[2,3-d]pyrimidines and 2-(pyrid-2-yl)guanidines showcases its versatility in organic synthesis (Kalogirou, Michaelidou, White, & Koutentis, 2015).
Safety and Hazards
The safety information for 2-Ethoxy-4-phenylpyridine indicates that it has a GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses if present and easy to do – continue rinsing) .
Eigenschaften
IUPAC Name |
2-ethoxy-4-phenylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-2-15-13-10-12(8-9-14-13)11-6-4-3-5-7-11/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNZXGALDHECAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CC(=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



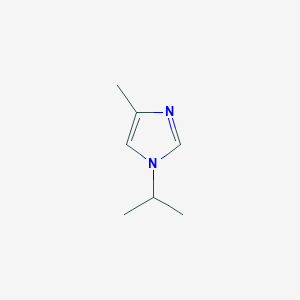
![(R)-3-(2-((4-amino-3-(2-fluoro-4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)pyrrolidin-1-yl)-3-oxopropanenitrile](/img/structure/B3238390.png)
![N-[(4Ar,6S,7R,8R,8aS)-2-phenyl-6,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B3238395.png)
![2-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-5-methyl-4-phenylthiazole](/img/structure/B3238400.png)
![4-[(2-Bromo-5-methylphenyl)methyl]-morpholine](/img/structure/B3238411.png)

